molecular formula C5H11Cl2N B8044697 4,4-Dichloropentan-1-amine

4,4-Dichloropentan-1-amine

Cat. No.: B8044697
M. Wt: 156.05 g/mol
InChI Key: RRYZUGBGSULCFO-UHFFFAOYSA-N
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Description

4,4-Dichloropentan-1-amine is an organic compound with the molecular formula C5H11Cl2N It is a derivative of pentan-1-amine, where two chlorine atoms are substituted at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloropentan-1-amine typically involves the chlorination of pentan-1-amine. One common method is the reaction of pentan-1-amine with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where pentan-1-amine is continuously fed and reacted with chlorine gas. The reaction mixture is then purified using distillation or crystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloropentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of pentan-1-amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution: Formation of 4-hydroxy-pentan-1-amine or 4-amino-pentan-1-amine.

    Oxidation: Formation of 4,4-dichloropentan-2-one.

    Reduction: Formation of pentan-1-amine.

Scientific Research Applications

4,4-Dichloropentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dichloropentan-1-amine involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloropentane: Similar structure but lacks the amine group.

    4,4-Dichloropentan-2-one: Similar structure but contains a ketone group instead of an amine group.

    Dichloroaniline: Contains an aniline ring with two chlorine atoms.

Properties

IUPAC Name

4,4-dichloropentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYZUGBGSULCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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